Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
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Overview
Description
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organophosphorus compound It is characterized by the presence of a benzooxaphosphole ring system, which is a fused bicyclic structure containing both oxygen and phosphorus atoms
Preparation Methods
The synthesis of di-tert-butyl[(2S,3S)-3-tert-butyl-4-methoxy-2,3-dihydro-1,3-benzooxaphosphole-2-yl]phosphine oxide involves several steps. One common synthetic route includes the reaction of tert-butylphosphine with a suitable benzooxaphosphole precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve multiple purification steps to obtain the desired product with high purity .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and can be used in further chemical transformations.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where one of the tert-butyl groups is replaced by another substituent.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, where its stability and reactivity are advantageous
Mechanism of Action
The mechanism of action of di-tert-butyl[(2S,3S)-3-tert-butyl-4-methoxy-2,3-dihydro-1,3-benzooxaphosphole-2-yl]phosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and promotes the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with .
Comparison with Similar Compounds
Similar compounds to di-tert-butyl[(2S,3S)-3-tert-butyl-4-methoxy-2,3-dihydro-1,3-benzooxaphosphole-2-yl]phosphine oxide include:
Di-tert-butyl[(2S,3S)-3-tert-butyl-4-isopropoxy-2,3-dihydro-1,3-benzooxaphosphole-2-yl]phosphine oxide: This compound has an isopropoxy group instead of a methoxy group, which can affect its reactivity and applications.
Di-tert-butyl[(2S,3S)-3-tert-butyl-4-(dimethylamino)-2,3-dihydro-1,3-benzooxaphosphole-2-yl]phosphine oxide: The presence of a dimethylamino group introduces different electronic properties, making it suitable for different types of reactions.
The uniqueness of di-tert-butyl[(2S,3S)-3-tert-butyl-4-methoxy-2,3-dihydro-1,3-benzooxaphosphole-2-yl]phosphine oxide lies in its specific substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGCBXLKTYYGGA-XDHUDOTRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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